4-(2-Isocyanatoethyl)morpholine

描述

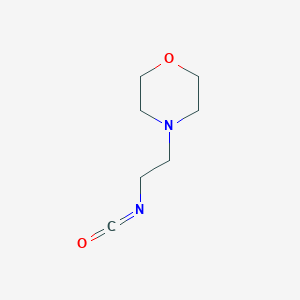

4-(2-Isocyanatoethyl)morpholine is an organic compound with the molecular formula C7H12N2O2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to the morpholine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isocyanatoethyl)morpholine typically involves the reaction of morpholine with an appropriate isocyanate precursor. One common method is the reaction of morpholine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the isocyanate group, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the production process, as it minimizes the risk of hazardous side reactions and allows for the continuous removal of the product from the reaction mixture.

化学反应分析

Types of Reactions

4-(2-Isocyanatoethyl)morpholine undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group in this compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The ethyl chain in this compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Polymerization Reactions: The isocyanate group can participate in polymerization reactions with diols or diamines to form polyurethanes or polyureas.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Halogens: React with the ethyl chain to form halogenated derivatives.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Substituted Derivatives: Formed from substitution reactions with halogens or other electrophiles.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

- 4-(2-Isocyanatoethyl)morpholine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity with nucleophiles such as amines and alcohols. This reactivity allows for the formation of ureas and carbamates, which are critical in many chemical processes.

Polymer Production

- The compound is extensively used in the production of polyurethanes and polyureas. These materials are crucial for manufacturing coatings, adhesives, and foams. The isocyanate group can react with diols or diamines, leading to polymerization processes that yield durable materials suitable for industrial applications.

Biological Applications

Modification of Biomolecules

- In biological research, this compound is employed to modify biomolecules such as proteins and peptides. The isocyanate group can react with amino groups on these biomolecules, forming stable urea linkages that can alter their properties and functions. This application is particularly relevant in drug delivery systems where targeted modifications can enhance therapeutic efficacy.

Anticancer Research

- Recent studies have explored the anticancer properties of derivatives of this compound. Research indicates that these derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies

-

Synthesis of Antimicrobial Agents

- This compound has been utilized as a precursor for synthesizing antimicrobial agents. These agents demonstrate effectiveness against a range of pathogens, highlighting the compound's potential in developing new treatments for infections.

-

Drug Delivery Systems

- Investigations into drug delivery systems utilizing this compound have shown promise in enhancing drug stability and targeting capabilities. The ability to conjugate drugs with targeting moieties via the isocyanate group facilitates more effective delivery mechanisms.

作用机制

The mechanism of action of 4-(2-Isocyanatoethyl)morpholine is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity allows this compound to modify biomolecules and other substrates, leading to changes in their properties and functions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the context in which the compound is used.

相似化合物的比较

4-(2-Isocyanatoethyl)morpholine can be compared with other similar compounds, such as:

4-(2-Isocyanatoethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring. It has different reactivity and applications due to the absence of the ether oxygen.

4-(2-Isocyanatoethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a morpholine ring. It has different solubility and reactivity properties.

4-(2-Isocyanatoethyl)azetidine: Contains an azetidine ring, which is a four-membered ring with nitrogen. It has higher ring strain and different reactivity compared to morpholine derivatives.

The uniqueness of this compound lies in its combination of the isocyanate group with the morpholine ring, which imparts specific reactivity and solubility properties that are valuable in various applications.

生物活性

4-(2-Isocyanatoethyl)morpholine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. Its structure allows it to participate in diverse chemical reactions, leading to the synthesis of biologically active derivatives. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H12N2O2

- CAS Number : 116237-40-2

- Molecular Weight : 156.18 g/mol

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity can lead to the formation of ureas and carbamates, which are known to exhibit various pharmacological activities.

Biological Activity Overview

Research indicates that this compound and its derivatives show promising activity against cancer cell lines and other biological targets. The following table summarizes key findings related to its biological activity:

| Biological Activity | Cell Lines/Targets | IC50 Values | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa, A549, MCF-7 | 10 µM | Inhibition of cell cycle progression |

| Cytotoxicity | Various cancer cell lines | Varies | Induction of apoptosis via mitochondrial pathways |

| Enzyme Inhibition | Aldose reductase | IC50 = 0.004 µM | Competitive inhibition leading to reduced sorbitol |

| Antiviral Activity | Sindbis virus | Not specified | Interference with viral replication processes |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including HeLa and A549. The compounds induced apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

- Enzyme Inhibition : Research has shown that compounds related to this compound inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can lead to decreased levels of sorbitol in cells, which is beneficial for preventing diabetes-related damage .

- Antiviral Properties : In preclinical studies involving animal models, certain derivatives demonstrated protective effects against viral infections, such as those caused by the Sindbis virus. These findings highlight the compound's potential as a therapeutic agent against viral diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of morpholine with isocyanates. The resulting derivatives have been shown to enhance biological activity, making them valuable in drug development.

属性

IUPAC Name |

4-(2-isocyanatoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBYEADXSKWURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622627 | |

| Record name | 4-(2-Isocyanatoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116237-40-2 | |

| Record name | 4-(2-Isocyanatoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。